Tau Peptide (379-408) Trifluoroacetate
Overview
Description
Tau Peptide (379-408) Trifluoroacetate is a synthetic peptide fragment derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide fragment includes amino acids 379 to 408 of the tau protein and is often used in research related to neurodegenerative diseases, such as Alzheimer’s disease, where tau protein aggregation plays a critical role .
Mechanism of Action
Target of Action
The primary target of Tau Peptide (379-408) Trifluoroacetate is the tau protein . Tau protein is a microtubule-associated protein required for cytoskeletal stability of neuronal axons throughout normal development . The region around Ser396/Ser404 of the tau protein has received particular attention for therapeutic targeting because of its prominence and stability in diseased tissue .
Mode of Action
The non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ could partially block the binding of antibodies against the 396/404 tau region . This interaction with its targets may lead to changes in the tau protein’s function and structure .
Biochemical Pathways
It is known that the tau protein, when hyperphosphorylated, may aggregate into toxic assemblies that collectively lead to neurodegeneration . Therefore, the peptide’s interaction with the tau protein could potentially influence these aggregation pathways.
Result of Action
The result of this compound’s action is the partial blocking of the binding of antibodies against the 396/404 tau region . This could potentially influence the aggregation of the tau protein, thereby affecting the progression of neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Tau Peptide (379-408) Trifluoroacetate can partially block the binding of antibodies against the 396/404 tau region This suggests that it interacts with these antibodies, potentially altering their function
Cellular Effects
In tauopathies, the tau protein becomes hyperphosphorylated and forms intracellular neurofibrillary tangles this compound, being a non-phosphorylated analog, could potentially influence these processes
Molecular Mechanism
It is known to interact with antibodies against the 396/404 tau region
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tau Peptide (379-408) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (379-408) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the specific modification desired, such as acylation or phosphorylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
Tau Peptide (379-408) Trifluoroacetate is widely used in scientific research, particularly in the study of neurodegenerative diseases. Its applications include:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in tau protein aggregation and its effects on neuronal function.
Medicine: Utilized in the development of diagnostic tools and therapeutic strategies for tauopathies, such as Alzheimer’s disease.
Industry: Employed in the production of research reagents and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Tau Peptide (244-274): Another fragment of the tau protein, used in similar research applications.
Tau Peptide (396-404): A shorter fragment that includes key phosphorylation sites involved in tau pathology.
Uniqueness
Tau Peptide (379-408) Trifluoroacetate is unique due to its specific sequence, which includes critical regions involved in tau aggregation and interaction with microtubules. This makes it particularly valuable for studying the molecular mechanisms underlying tauopathies and for developing targeted therapeutic strategies .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H228N44O46.C2HF3O2/c1-16-69(10)108(180-122(213)85(39-41-102(196)197)164-111(202)70(11)158-99(192)58-154-115(206)87(51-76-56-150-63-156-76)168-126(217)91(55-104(200)201)172-134(225)109(73(14)188)181-121(212)82(30-19-22-44-143)163-112(203)71(12)159-117(208)80(28-17-20-42-141)162-113(204)72(13)160-123(214)89(53-98(145)191)170-120(211)84(38-40-101(194)195)165-114(205)79(144)27-23-45-152-139(146)147)133(224)179-105(66(4)5)130(221)171-86(50-75-34-36-78(190)37-35-75)124(215)166-81(29-18-21-43-142)119(210)175-94(61-186)136(227)184-48-26-33-97(184)129(220)177-107(68(8)9)132(223)178-106(67(6)7)131(222)174-93(60-185)116(207)155-59-100(193)161-90(54-103(198)199)127(218)182-110(74(15)189)135(226)176-95(62-187)137(228)183-47-25-32-96(183)128(219)167-83(31-24-46-153-140(148)149)118(209)169-88(52-77-57-151-64-157-77)125(216)173-92(138(229)230)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-190H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,191)(H,150,156)(H,151,157)(H,154,206)(H,155,207)(H,158,192)(H,159,208)(H,160,214)(H,161,193)(H,162,204)(H,163,203)(H,164,202)(H,165,205)(H,166,215)(H,167,219)(H,168,217)(H,169,209)(H,170,211)(H,171,221)(H,172,225)(H,173,216)(H,174,222)(H,175,210)(H,176,226)(H,177,220)(H,178,223)(H,179,224)(H,180,213)(H,181,212)(H,182,218)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,229,230)(H4,146,147,152)(H4,148,149,153);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZRZJHNUGVRBV-YYFYSCIDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H229F3N44O48 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3377.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.